REACTION_CXSMILES
|
[O:1]=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[CH2:14][CH:15]([CH2:17][OH:18])O.CC1C=[N:28][C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=1>CS(C)=O>[N:28]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=[CH:14][C:15]=1[C:17]([OH:18])=[O:1]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2N=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
incubated at about 29° C. with agitation (210 rpm) on a rotary shaker
|
Type
|
WAIT
|
Details
|
After about 4 days incubation
|
Duration
|
4 d
|
Type
|
EXTRACTION
|
Details
|
the contents of each tube were extracted
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC2=CC=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |